
Magnesium ascorbyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Magnesium ascorbyl phosphate (MAP) is synthesized as a more stable alternative to ascorbic acid, commonly used to stimulate collagen synthesis in dermal fibroblasts. The magnesium salt of ascorbyl-2-phosphate, a derivative of ascorbic acid, exhibits greater chemical stability and effectiveness equivalent to ascorbic acid in stimulating collagen synthesis (Geesin, Gordon, & Berg, 1993).
Molecular Structure Analysis
- The stability and effectiveness of MAP are attributed to its molecular structure, which is a derivative of ascorbic acid with improved stability characteristics. This stability makes it suitable for long-term cultures or in vivo studies, as opposed to the relatively unstable ascorbic acid (Geesin et al., 1993).
Chemical Reactions and Properties
- MAP exhibits the ability to suppress melanin formation by inhibiting tyrosinase and melanoma cells, thus demonstrating its chemical reactivity in reducing skin hyperpigmentation (Kameyama et al., 1996).
Physical Properties Analysis
- In terms of physical properties, MAP is formulated as vesicular carriers in cosmetics, like ethosomes and niosomes, to enhance permeation and effective response in the skin. Its physical characteristics are evaluated based on parameters like particle size, zeta potential, and drug permeation (Kandil et al., 2022).
Chemical Properties Analysis
- The chemical properties of MAP are reflected in its superior antioxidative effects compared to ascorbic acid, as shown in its ability to scavenge superoxide anion radicals and its thermal stability at various temperatures (Guo-lan, 2013).
Scientific Research Applications
1. Application in Microbiology and Biotechnology
- Summary : MAP is used in a chromogenic reaction with ferric chloride to generate a Brown-Red clathrate. This reaction is used to screen phosphatases from bacterial cell lysates .
- Methods : The reaction between MAP and ferric chloride is used to identify phosphatases in bacterial cell lysates. The treated MAP by phosphatases forms a colorless product with ferric chloride, which indicates the phosphatase activity-mediated excision of the phosphorous group from MAP .
- Results : Two phosphatases, PhoN and YcdX, were identified in Salmonella enterica subsp. enterica serovar Cerro 87 using this method .
2. Application in Bone Formation
- Summary : MAP promotes the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) in vitro .
- Methods : MAP is found to directly bind and activate calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα), leading to the activation of the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein) as well as an elevation of C-FOS expression .
- Results : MAP supplementation could alleviate bone loss and accelerate bone defect healing through promoting bone formation .
3. Application in Skincare
- Summary : MAP is a water-soluble vitamin C derivative that has anti-inflammatory and antioxidant properties. It helps reduce acne inflammation . It also improves the look of an uneven skin tone when used in concentrations between 2-5% .
- Methods : MAP is applied topically in skincare products. Concentrations between 5-10% are known to have more pronounced benefits for discolorations, including post-breakout marks, as well as improving skin’s firm look and feel .
- Results : Regular use of MAP in skincare can lead to improved skin tone and reduced inflammation .
4. Application in Antioxidant Protection
- Summary : MAP functions as an antioxidant. Like other antioxidants, it is capable of protecting the skin from free radicals .
- Methods : Specifically, MAP donates electrons to neutralize free radicals such as the superoxide ion and peroxide that are generated when the skin is exposed to UV light .
- Results : This antioxidant property of MAP helps in protecting the skin from damage caused by free radicals .
5. Application in Skin Hydration
- Summary : MAP is used in skincare products for its ability to maintain skin hydration .
- Methods : MAP, like all the different forms of vitamin C, is converted in the body to L-ascorbic acid. The bioavailability of vitamin C in the skin is inadequate when it is administered orally. Therefore, the use of topical vitamin C, like MAP, is important to reap all of the skin benefits that vitamin C has to offer .
- Results : Regular use of MAP in skincare can lead to improved skin hydration .
6. Application in Skin Whitening/Lightening
- Summary : MAP is recommended for skin whitening/lightening applications .
- Methods : MAP is applied topically in skincare products. It has excellent anti-oxidation and protection benefits, and can effectively resist UV radiation and promotes collagen production .
- Results : Regular use of MAP in skincare can lead to improved skin whitening/lightening .
7. Application in Reducing Redness
- Summary : MAP can help to reduce redness .
- Methods : MAP is applied topically in skincare products. It helps to reduce redness by neutralizing free radicals such as the superoxide ion and peroxide that are generated when the skin is exposed to UV light .
- Results : Regular use of MAP in skincare can lead to reduced redness .
8. Application in Improving Skin Texture
- Summary : MAP can help to improve skin texture .
- Methods : MAP is applied topically in skincare products. It helps to improve skin texture by promoting collagen production .
- Results : Regular use of MAP in skincare can lead to improved skin texture .
9. Application in Reducing the Effects of Aging
Safety And Hazards
MAP is generally safe for use. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye9.
Future Directions
The future outlook of the MAP market looks promising. The increasing demand for anti-aging and skincare products, coupled with the rising awareness among consumers about the benefits of using vitamin C derivatives, is expected to drive the market growth10. Recent studies found that MAP can promote hair growth, especially in combination with MSM8.
I hope this information is helpful! Let me know if you have any other questions.
properties
CAS RN |
114040-31-2 |
|---|---|
Product Name |
Magnesium ascorbyl phosphate |
Molecular Formula |
C6H8Mg3O14P2 |
Molecular Weight |
438.979 |
IUPAC Name |
trimagnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;diphosphate |
InChI |
InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6/t2-,5+;;;;;/m0...../s1 |
InChI Key |
HTJNEBVCZXHBNJ-XCTPRCOBSA-H |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



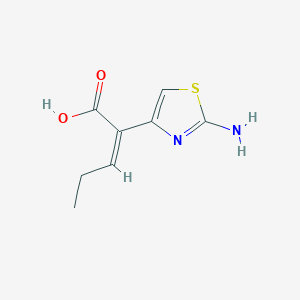
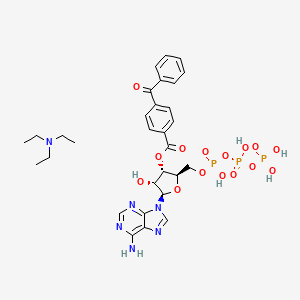
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
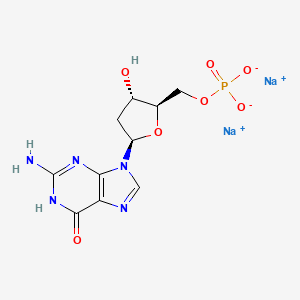
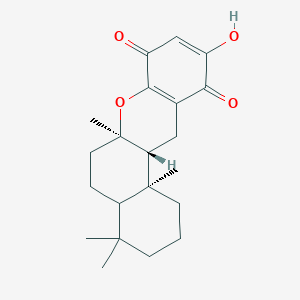
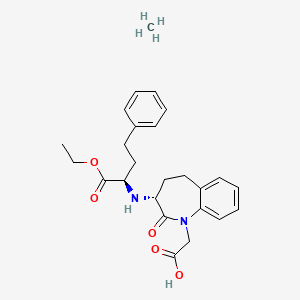
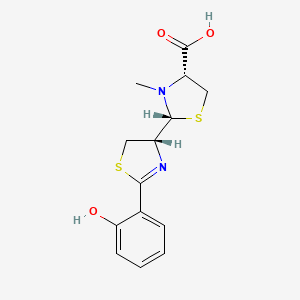

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)